N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution with 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring is treated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of Naphthalen-2-yloxy Group: The final step involves the reaction of the intermediate product with 2-naphthol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up to form different sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfur-containing compounds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicinal research, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis (programmed cell death).
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a versatile candidate for various applications.
Mechanism of Action
The exact mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in microbial or cancer cells, disrupting their normal function.
Pathways Involved: It could interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide
- N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide
Uniqueness
Compared to similar compounds, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-9-7-15(8-10-17)20-23-24-21(28-20)22-19(25)13-27-18-11-6-14-4-2-3-5-16(14)12-18/h2-12H,13H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHBTUHQUIQPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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